1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine
Description
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-11-9-13(18-3)14(10-12(11)2)19(16,17)15-7-5-4-6-8-15/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIKLJWKPAJCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
The aryl sulfonyl chloride precursor is synthesized via chlorosulfonation of 2-methoxy-4,5-dimethylbenzene. This reaction typically employs chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, 2–4 hours), yielding the sulfonyl chloride with >80% efficiency. The regioselectivity of chlorosulfonation is influenced by the electron-donating methoxy and methyl groups, which direct the sulfonic acid group to the para position relative to the methoxy substituent.
Coupling with Piperidine
Piperidine is reacted with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base such as triethylamine or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Typical reaction conditions include:
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Molar ratio : 1:1.2 (piperidine:sulfonyl chloride)
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Temperature : 0–25°C
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Time : 6–12 hours
Key Side Reactions :
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Over-sulfonylation due to excess sulfonyl chloride, mitigated by stoichiometric control.
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Hydrolysis of sulfonyl chloride to sulfonic acid under humid conditions, avoided using anhydrous solvents.
Multi-Step Synthesis via Intermediate Functionalization
Alternative routes involve constructing the aromatic ring with pre-installed substituents before introducing the sulfonylpiperidine group. This approach is advantageous for scalability and purity control.
Friedel-Crafts Alkylation for Aromatic Substitution
2-Methoxy-4,5-dimethylbenzene is synthesized through sequential Friedel-Crafts alkylation and methoxylation. For example:
Sulfonation and Chlorination
The substituted benzene undergoes sulfonation with fuming sulfuric acid (20% SO₃) at 50°C for 3 hours, followed by chlorination using PCl₅. This two-step process achieves 90–95% conversion to the sulfonyl chloride.
Advanced Catalytic Methods
Recent studies highlight the role of catalysis in improving reaction efficiency and selectivity:
Palladium-Catalyzed Coupling
Palladium complexes (e.g., Pd(PPh₃)₄) facilitate cross-coupling between halogenated aryl sulfonates and piperidine derivatives. For instance, 2-methoxy-4,5-dimethylphenyl triflate reacts with piperidine in the presence of Pd(OAc)₂ and Xantphos, yielding the target compound at 60–70°C with 80–90% yield.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol using DMF as solvent and K₂CO₃ as base achieves 85% yield in 15 minutes at 120°C.
Analytical Characterization
Spectral data for 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine are critical for verifying synthetic success:
Challenges and Optimization
Regioselectivity in Aromatic Substitution
The methoxy group’s strong ortho/para-directing effects complicate the introduction of dimethyl groups. Employing sterically hindered bases (e.g., 2,6-lutidine) improves para-methylation selectivity.
Sulfonyl Chloride Stability
Moisture-sensitive intermediates require strict anhydrous conditions. Storage under nitrogen at −20°C extends shelf life to >6 months.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Direct Sulfonylation | 70–85 | 6–12 h | Low | High |
| Multi-Step Functionalization | 65–75 | 24–48 h | Moderate | Moderate |
| Palladium Catalysis | 80–90 | 2–4 h | High | Low |
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound demonstrates promising antimicrobial properties. Research has shown that derivatives of sulfonamide compounds, including those with piperidine structures, exhibit notable efficacy against various pathogens.
Case Study: Antimicrobial Evaluation
A study evaluated several derivatives for their minimum inhibitory concentration (MIC) against common pathogens. The results indicated that compounds similar to 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine displayed significant antimicrobial activity.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 1 | 0.22 | Staphylococcus aureus |
| 2 | 0.25 | Staphylococcus epidermidis |
These findings suggest that the incorporation of the sulfonamide group significantly enhances antimicrobial activity compared to non-sulfonamide counterparts .
Anticancer Activity
The potential anticancer effects of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine have been explored in various studies. The compound has shown selective toxicity towards cancer cells while sparing normal cells.
Case Study: Anticancer Mechanism
In a study involving different cancer cell lines, the compound exhibited an IC50 value indicating potent anticancer activity.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Normal) | >2 | Low |
The mechanism of action involves apoptosis induction in cancer cells, with increased caspase activity observed in treated samples .
Enzyme Inhibition
1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine has also been studied for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease activities.
Case Study: Enzyme Inhibition
Research indicates that compounds with similar structural features can effectively inhibit AChE, which is crucial for treating conditions like Alzheimer's disease.
| Enzyme | Inhibition Type |
|---|---|
| Acetylcholinesterase | Competitive Inhibition |
| Urease | Non-competitive Inhibition |
The inhibition of these enzymes could lead to therapeutic applications in managing neurodegenerative diseases and urinary tract infections .
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxy-dimethylphenyl moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Effects in Sulfonylpiperidine Derivatives
Key Insights :
- Methoxy Position : The 2-methoxy group in the target compound versus the 4-methoxy group in CAS 914619-19-5 alters electronic distribution. A 2-methoxy group may reduce steric clashes with the sulfonyl group compared to para-substituted analogs .
- Dimethyl vs. Halogen Substituents : The 4,5-dimethyl groups in the target compound increase lipophilicity relative to brominated derivatives like Compound 1 in , which may prioritize membrane penetration over polar interactions .
Biological Activity
1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of inflammatory responses and neurodegenerative diseases. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a methoxy-dimethylphenyl moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, including enzymes involved in inflammation and neurotransmission.
Research indicates that compounds similar to 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine may activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in immune response and inflammation. For instance, structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring can enhance NF-κB activation in human monocytic cell lines .
Anti-inflammatory Effects
1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This effect was measured using a THP-1 cell line model, where the compound exhibited enhanced NF-κB activity compared to controls .
Neuroprotective Potential
The compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been explored in the context of Alzheimer's disease (AD). Inhibition of these enzymes could lead to increased acetylcholine levels, which is beneficial for cognitive function. Studies have indicated that similar compounds can effectively inhibit both AChE and BChE, thus addressing cholinergic deficits commonly observed in AD patients .
Data Table: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| NF-κB Activation | Enhanced cytokine release | |
| AChE Inhibition | Increased acetylcholine | |
| BChE Inhibition | Improved cognitive function |
Case Study 1: NF-κB Activation
In a study focusing on the activation of NF-κB by various substituted piperidine compounds, 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine was identified as one of the most potent activators. The study utilized high-throughput screening methods to evaluate its effects on THP-1 cells treated with LPS. The results indicated a significant increase in cytokine production at specific concentrations .
Case Study 2: Neuroprotective Effects in AD Models
Another investigation assessed the dual inhibition of AChE and BChE by compounds structurally related to 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine. The findings revealed that these compounds could effectively modulate cholinergic activity in AD models, leading to improved memory retention in behavioral tests .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between piperidine and a sulfonyl chloride derivative (e.g., 2-methoxy-4,5-dimethylbenzenesulfonyl chloride) under alkaline conditions. A common approach involves using triethylamine as a base in anhydrous dichloromethane at 0–5°C to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .
- Key Optimization : Monitor reaction pH and temperature to avoid over-sulfonylation. Adjust stoichiometry (e.g., 1.2:1 sulfonyl chloride to piperidine) to improve yield .
Q. How should researchers safely handle and store 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine?
- Safety Protocol : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in a tightly sealed amber container at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Avoid contact with strong acids/bases due to sulfonyl group reactivity .
Q. What analytical techniques are essential for confirming the compound’s identity and purity?
- Analytical Workflow :
- HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6) mobile phase (65:35 v/v) for purity assessment. Compare retention times with reference standards .
- NMR/FTIR : Confirm structural integrity via characteristic peaks (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹ in FTIR; aromatic protons at δ 6.8–7.2 ppm in ¹H NMR) .
Advanced Research Questions
Q. How can researchers resolve structural isomerism or byproducts during synthesis?
- Chromatographic Strategies : Use reverse-phase HPLC with a gradient elution (methanol/water + 0.1% trifluoroacetic acid) to separate isomers. For byproduct identification, employ LC-MS (ESI+ mode) to detect sulfonic acid derivatives or unreacted intermediates .
- Case Study : In a recent synthesis, a side product (4,5-dimethylphenyl sulfonate) was resolved using preparative TLC (silica gel, chloroform/methanol 9:1) .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?
- SAR Methodology :
Functional Group Modification : Replace the methoxy group with halogenated or alkylated analogs to assess bioactivity shifts (e.g., serotonin receptor binding assays) .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 5-HT receptors. Validate with in vitro assays (e.g., cAMP modulation) .
- Example : Fluorine substitution at the 4-position increased binding affinity by 3-fold in serotonin reuptake inhibition studies .
Q. How can conflicting data on sulfonyl group reactivity be reconciled in cross-coupling reactions?
- Data Reconciliation Framework :
- Controlled Experiments : Compare reactivity under varying conditions (e.g., Pd-catalyzed coupling with/without ligand additives).
- Spectroscopic Monitoring : Use in situ IR to track sulfonyl group stability during reactions.
- Literature Cross-Reference : Contrast findings with analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) where sulfonyl groups showed reduced electrophilicity in polar aprotic solvents .
Q. What are the stability challenges of this compound under long-term storage, and how can degradation be mitigated?
- Stability Analysis :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV 254 nm), and humidity (75% RH) for 4 weeks. Monitor via HPLC for sulfonic acid or des-methyl byproducts.
- Mitigation : Add antioxidants (e.g., BHT at 0.01% w/w) and use amber glass vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
